Fmoc-N-Me-Asn-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Asn-OH typically involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The N-methylation step can be performed using either dimethyl sulfate or methyl iodide in the Biron-Kessler method . The Fmoc group is introduced using Fmoc-OSu and DIEA in DCM .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of automated peptide synthesizers and optimized reaction conditions are common in industrial settings to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-N-Me-Asn-OH undergoes various chemical reactions, including:

Oxidation: Typically involves mild oxidizing agents.

Reduction: Rarely performed due to the stability of the Fmoc group.

Substitution: Common in peptide synthesis where the Fmoc group is removed and replaced with another protective group or functional group

Common Reagents and Conditions

Fmoc Removal: 20% piperidine in DMF at room temperature.

N-Methylation: Dimethyl sulfate or methyl iodide in the presence of a base.

Major Products

The major products formed from these reactions are peptides with enhanced stability and bioavailability due to the presence of the N-methyl group .

Aplicaciones Científicas De Investigación

Chemistry

Fmoc-N-Me-Asn-OH is widely used in the synthesis of peptides and proteins, particularly in SPPS.

Biology

In biological research, this compound is used to study protein-protein interactions and the role of N-methylation in biological processes .

Medicine

In medicinal chemistry, peptides synthesized using this compound are investigated for their potential therapeutic applications, including as enzyme inhibitors and receptor agonists .

Industry

In the pharmaceutical industry, this compound is used in the development of peptide-based drugs, offering improved pharmacokinetic properties .

Mecanismo De Acción

The mechanism of action of Fmoc-N-Me-Asn-OH involves the protection of the amino group during peptide synthesis, allowing for selective deprotection and subsequent reactions. The N-methylation enhances the stability and bioavailability of the peptides by reducing enzymatic degradation .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Asn-OH: Lacks the N-methyl group, resulting in lower stability and bioavailability.

Fmoc-Gln-OH: Similar protective group but different side chain, used for introducing glutamine residues.

Uniqueness

Fmoc-N-Me-Asn-OH is unique due to its N-methylation, which provides enhanced stability and bioavailability compared to other Fmoc-protected amino acids .

Actividad Biológica

Fmoc-N-Me-Asn-OH (Fluorenylmethyloxycarbonyl-N-methyl-asparagine) is a derivative of asparagine that has garnered attention due to its unique structural features and potential biological applications. This article explores the synthesis, characterization, and biological activity of this compound, highlighting its implications in drug development and peptide synthesis.

1. Synthesis and Characterization

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. A notable method employs 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group, facilitating the N-methylation process. This approach enhances the yield and purity of the synthesized compound while minimizing racemization during reactions .

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| Starting Material | Fmoc-Asn-OH |

| Reagents | Dimethyl sulfate or methyl iodide for methylation |

| Resin Type | 2-Chlorotrityl chloride (2-CTC) |

| Yield | High yield and purity achieved |

| Characterization Methods | NMR, HPLC, mass spectrometry |

The N-methylation of amino acids like asparagine can significantly alter their biological properties, including receptor binding affinity, bioavailability, and metabolic stability. The introduction of a methyl group can enhance the lipophilicity of peptides, facilitating better membrane permeability .

2.2 Applications in Drug Development

This compound is utilized in the design of peptide-based therapeutics. Its unique properties allow for the development of compounds that can target specific diseases with improved efficacy and reduced side effects compared to traditional small molecules .

Key Areas of Application:

- Peptide Synthesis: Acts as a building block for complex peptide structures.

- Bioconjugation: Facilitates the attachment of peptides to biomolecules for targeted drug delivery systems.

- Protein Engineering: Modifies proteins to enhance stability and functionality.

Table 2: Biological Activity Summary

| Activity Type | Description |

|---|---|

| Receptor Interaction | Enhanced binding to target receptors |

| Metabolic Stability | Increased resistance to enzymatic degradation |

| Cell Penetration | Improved ability to cross cell membranes |

3. Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various biological contexts. For instance, a study highlighted its role in enhancing the stability and activity of peptide therapeutics aimed at treating neurodegenerative diseases . Another investigation revealed that peptides incorporating this compound exhibited superior anti-cancer properties compared to their non-methylated counterparts, indicating a potential pathway for developing novel cancer therapies .

Case Study Example: Anti-Cancer Peptides

A series of peptides synthesized with this compound were tested against human melanoma cells. The results indicated:

- Significant reduction in cell viability at lower concentrations compared to standard treatments.

- Enhanced apoptosis rates in treated cells, suggesting a mechanism involving mitochondrial pathways.

4. Conclusion

This compound represents a significant advancement in peptide synthesis and drug development due to its enhanced biological activity stemming from N-methylation. Its applications span across various fields including therapeutic design and protein engineering, making it a valuable compound in modern biochemical research.

Propiedades

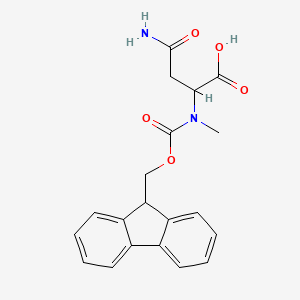

IUPAC Name |

4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-22(17(19(24)25)10-18(21)23)20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H2,21,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXKBFQFIULUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.